Chloromethyl(dichloromethyl)silicon
Description
Historical Development of Organosilicon Compound Research
The journey into organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane. sigmaaldrich.com This pioneering work laid the foundation for a new branch of chemistry. The early 20th century saw extensive research by English chemist Frederic S. Kipping, who synthesized a multitude of organosilicon compounds and coined the term "silicone." cfsilicones.comsigmaaldrich.com Kipping's work, which included the use of Grignard reagents to form alkyl- and arylsilanes, was instrumental in shaping the field. cfsilicones.comontosight.ai
A pivotal moment in the history of organosilicon chemistry arrived in the 1940s with the invention of the "direct process" for synthesizing organochlorosilanes by Eugene G. Rochow. sigmaaldrich.comsigmaaldrich.com This industrial method, which involves reacting an alkyl or aryl chloride with silicon in the presence of a copper catalyst, enabled the large-scale production of silicones and other organosilicon materials. sigmaaldrich.comnih.gov The commercial availability of these compounds spurred rapid advancements and expanded their applications into numerous industrial and consumer products. The post-war era witnessed a surge in the development of various silicone-based products, including resins, oils, and elastomers, driven by their exceptional thermal stability, water repellency, and insulating properties. sigmaaldrich.comsigmaaldrich.com
Significance of Chloromethyl(dichloromethyl)silicon within Contemporary Organosilicon Chemistry
The term "this compound" is structurally ambiguous without further specification of the other substituents on the silicon atom. However, it broadly refers to a class of organosilicon compounds that contain both a chloromethyl (-CH₂Cl) and a dichloromethyl (-CHCl₂) group attached to a silicon atom. The significance of these compounds in modern organosilicon chemistry lies in their functionality as versatile synthetic precursors.
The presence of multiple reactive sites within a single molecule is a key characteristic of these silanes. The silicon-chlorine (Si-Cl) bonds are susceptible to nucleophilic attack, allowing for the introduction of a wide range of organic or inorganic groups. cfsilicones.com Simultaneously, the carbon-chlorine (C-Cl) bonds in the chloromethyl and dichloromethyl groups can participate in various organic transformations. This dual reactivity enables the construction of complex and highly functionalized organosilicon structures. For instance, chloroalkylsilanes are used as intermediates in the production of other silanes and reactive silicone oils. cfsilicones.com
Scope of Academic Inquiry into this compound Systems
Academic research into silanes containing chloromethyl and dichloromethyl functionalities primarily focuses on their synthesis and subsequent chemical transformations to create novel organosilicon compounds with tailored properties. The inherent reactivity of the Si-Cl bond allows for reactions such as hydrolysis, alcoholysis, and substitution with organometallic reagents like Grignard or organolithium compounds. These reactions are fundamental for building more complex molecular architectures.
Furthermore, the reactivity of the C-Cl bonds in the chloromethyl and dichloromethyl groups opens avenues for further functionalization. For example, these groups can undergo nucleophilic substitution reactions to introduce other functional moieties. The study of such transformations is crucial for developing new materials, such as modified polymers, surface treatment agents, and crosslinking agents for rubbers. cfsilicones.com Research in this area also extends to understanding the reaction mechanisms and kinetics to control the selectivity of reactions at the different chlorinated sites.
Physical and Chemical Properties of Related Compounds
To provide a concrete understanding of the properties of this class of compounds, the following tables detail the physical and chemical data for several representative, fully specified chloromethyl and dichloromethyl silanes.
Table 1: Physical Properties of Selected Halogenated Silanes
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Dichloro(chloromethyl)methylsilane (B75390) sigmaaldrich.comsigmaaldrich.com | (ClCH₂)Si(CH₃)Cl₂ | 163.51 sigmaaldrich.comsigmaaldrich.com | 121-122 sigmaaldrich.comsigmaaldrich.com | 1.284 sigmaaldrich.comsigmaaldrich.com | 1.449 sigmaaldrich.comsigmaaldrich.com |
| Chloromethyl(dichloromethyl)dimethylsilane | C₄H₉Cl₃Si | 191.56 | 184 | 1.209 | 1.4753 |
| Trichloro(chloromethyl)silane sigmaaldrich.com | (ClCH₂)SiCl₃ | 183.93 sigmaaldrich.com | 117-118 sigmaaldrich.com | 1.47 sigmaaldrich.com | Not Available |
| (Chloromethyl)trimethylsilane nist.gov | C₄H₁₁ClSi | 122.669 nist.gov | Not Available | Not Available | Not Available |
| (Dichloromethyl)silane nih.gov | CH₄Cl₂Si | 115.03 nih.gov | Not Available | Not Available | Not Available |
Table 2: Identification Numbers of Selected Halogenated Silanes
| Compound Name | CAS Number | PubChem CID |
| Dichloro(chloromethyl)methylsilane sigmaaldrich.comnih.govsigmaaldrich.com | 1558-33-4 sigmaaldrich.comsigmaaldrich.com | 73788 nih.gov |
| Chloromethyl(dichloromethyl)dimethylsilane | 18171-70-5 | Not Available |
| Trichloro(chloromethyl)silane sigmaaldrich.comwikipedia.org | 1558-25-4 sigmaaldrich.com | 15258 wikipedia.org |
| (Chloromethyl)trimethylsilane nist.govnih.gov | 2344-80-1 nist.gov | 75361 nih.gov |
| (Dichloromethyl)silane nih.gov | 42430-97-7 nih.gov | 57353436 nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C2H3Cl3Si |
|---|---|
Molecular Weight |
161.48 g/mol |
InChI |
InChI=1S/C2H3Cl3Si/c3-1-6-2(4)5/h2H,1H2 |
InChI Key |
QZJMLSFFZPZGIV-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(Cl)Cl)Cl |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of Chloromethyl Dichloromethyl Silicon Compounds
Nucleophilic Substitution Reactions at Silicon Centers
The silicon atom in chloromethyl(dichloromethyl)silane is electrophilic and serves as the primary site for nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of organosilicon compounds.
The displacement of chloride ions from the silicon center in chloromethyl(dichloromethyl)silane and related chlorosilanes generally proceeds through a nucleophilic substitution mechanism. While the exact pathway can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts, it often involves a pentacoordinate silicon intermediate.
Recent studies on the photochemical synthesis of silanols from chlorinated solvents have shed light on the generation of chloride anions. In these processes, a silyl (B83357) radical cation is formed, which then interacts with the chlorinated solvent to produce a chloride anion and a chlorine radical. nih.gov This chloride anion can then participate in nucleophilic substitution reactions. The formation of a white precipitate of silver chloride upon the addition of silver nitrate (B79036) serves as evidence for the generation of chloride anions during the reaction. nih.gov
Chloromethyl(dichloromethyl)silane exhibits reactivity towards a variety of nucleophiles, leading to the formation of new silicon-carbon, silicon-nitrogen, and silicon-sulfur bonds.
Alkyllithiums and Aryllithiums: These strong nucleophiles readily displace the chloride ions at the silicon center. For instance, the reaction of organosilanes with tert-butyllithium (B1211817) has been a subject of study in the context of anionic rearrangements. acs.org
Amines: Primary and secondary amines react with chlorosilanes, including dichlorosilanes, to form compounds with nitrogen-silicon bonds by splitting out hydrogen chloride. okstate.edu The reactivity of amines with dichloromethane (B109758) has been shown to follow typical SN2 reaction characteristics. scispace.com For example, N-methyl-substituted amines are significantly more reactive than their N-ethyl-substituted counterparts. scispace.com Tertiary amines react to yield one mole of ionic chloride per mole of amine consumed, while primary and secondary amines yield one mole of ionic chloride for every two moles of amine. scispace.com The reactions are generally faster with secondary amines compared to tertiary amines, with some exceptions. scispace.com Aromatic amines like pyridine (B92270) and N,N-dimethylaniline show very slow reactivity. scispace.com
Thiols: While specific studies on the reaction of chloromethyl(dichloromethyl)silane with thiols are not extensively detailed in the provided results, the general reactivity of chlorosilanes suggests that they would react with thiols to form silicon-sulfur bonds, analogous to their reactions with alcohols and amines.
The following table summarizes the reactivity of various amines with dichloromethane, providing insights into the expected reactivity patterns with chloromethyl(dichloromethyl)silane.
| Amine | Half-life (h) |
| Quinuclidine | < 2 |
| Trimethylamine | ~18 |
| Pyrrolidine | 10 |
| Dimethylamine | 14.5 |
| Piperidine | 15 |
| N-Methylpiperidine | ~160 |
| N-Ethylpiperidine | ~1070 |
| Pyridine | several months |
| N,N-Dimethylaniline | several months |
Data sourced from a study on the reactivity of dichloromethane with various amines. scispace.com
Intramolecular Rearrangements and Cyclization Processes
The presence of both a chloromethyl group and reactive Si-Cl bonds in chloromethyl(dichloromethyl)silane and related compounds can lead to intramolecular rearrangements and the formation of cyclic structures.
Lewis acids and bases can catalyze rearrangements in organosilanes. For example, the reaction of (α-haloalkyl)silanes with Lewis acids has been investigated. acs.org Similarly, Lewis bases can catalyze the silylation of alcohols, with the reaction rates being highly dependent on the solvent and the specific catalyst used. nih.gov For instance, the use of Lewis basic solvents like dimethylformamide (DMF) significantly accelerates the reaction compared to less polar solvents like chloroform (B151607) or dichloromethane. nih.gov Catalysts such as 4-N,N-dimethylaminopyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY) are particularly effective in apolar solvents. nih.gov
The intramolecular reaction between the chloromethyl group and the silicon center can lead to the formation of silacyclic compounds. The Grignard coupling reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes can yield 1,3-disilacyclobutanes. researchgate.net The yields of these cyclization reactions are influenced by the steric hindrance of the substituents on the silicon atoms. researchgate.net For example, reactions with methyl-substituted dichlorosilanes give moderate yields (42-50%), while those with dichlorodiphenylsilane (B42835) result in lower yields (7-18%). researchgate.net Another pathway to cyclic structures involves the generation of silacyclopropane (B577268) intermediates which then polymerize. researchgate.net More complex silacyclic structures, such as silacyclic dipeptides, have also been synthesized, highlighting the versatility of silicon-based cyclization reactions. nih.gov
Polymerization and Oligomerization Reactions
Chloromethyl(dichloromethyl)silane and related dichloromethylsilanes are important monomers for the synthesis of various silicon-containing polymers and oligomers.
The dechlorination of dichloromethylsilanes using sodium in toluene (B28343) can lead to the formation of polymethylsilanes (PMS) or polycarbosilanes (PCS). rsc.org The competition between these two polymerization pathways is influenced by the substituents on the silicon atom and the presence of catalysts. rsc.org In the absence of a catalyst, PMS is the exclusive product. However, the introduction of zirconocenes can promote the formation of PCS with high conversion ratios (82% to 93%). rsc.org This is attributed to the tautomeric transformation of the intermediate methylsilylene to 1-silene, which then undergoes catalytic insertion polymerization. rsc.org
Hydrolysis of dichloromethylsilane (B8780727) can be controlled to produce low-viscosity polymethylhydrosiloxane. sigmaaldrich.com Furthermore, dichloromethylsilane is a key raw material for producing organosilicon monomers and blocking agents. chemicalbook.com These blocking agents, when polymerized with other silane (B1218182) monomers, can introduce reactive functional groups at the ends of the polymer chains, allowing for further modification and the creation of copolymers with enhanced properties. chemicalbook.com
Condensation Polymerization to Form Silicone and Polysiloxane Chains
The synthesis of polysiloxanes, commonly known as silicones, can be achieved through the hydrolytic polycondensation of chlorosilanes. slideshare.netresearchgate.net This process is a cornerstone of industrial silicone production. When dichlorodimethylsilane (B41323) is hydrolyzed, a mixture of linear and cyclic oligosiloxanes is formed. researchgate.net The most common cyclic oligomers produced are octamethylcyclotetrasiloxane (B44751) (D4) through dodecamethylcyclohexasiloxane (B120686) (D6). researchgate.net The relative amounts of these cyclic byproducts, which can range from 10-15%, are highly dependent on the specific polymerization conditions. researchgate.net
Traditional methods for creating linear silicone polymers often involve ring-opening polymerization, a technique that can be susceptible to chain redistribution reactions mediated by acids or bases, leading to the undesirable formation of cyclic monomers. mcmaster.ca An alternative approach that circumvents the use of tin- or platinum-based catalysts, as well as Brønsted acids or bases, is the Piers-Rubinsztajn (PR) reaction. mcmaster.ca This reaction facilitates siloxane bond formation and can utilize silanols or alkoxybenzenes in place of alkoxysilanes. mcmaster.ca
The properties of the resulting silicone materials can be tailored by incorporating various organic groups into the polymer structure. mcmaster.ca Polysiloxanes are distinguished by their inorganic -(Si-O)- repeating backbone, which imparts unique characteristics such as high flexibility due to low rotational energy barriers, low surface tension, and excellent thermal stability. slideshare.net
Formation of Highly Branched Polycarbosilanes
Highly branched polycarbosilanes (HBPCSs) are a class of polymers with significant potential as precursors for silicon carbide (SiC) ceramics. ineosopen.orgbohrium.com One of the primary methods for their synthesis involves the Grignard reaction of (chloroalkyl)chlorosilanes. ineosopen.orgbohrium.com This one-pot synthesis allows for the creation of HBPCSs with different terminal groups. ineosopen.orgbohrium.com For instance, liquid polycarbosilanes with unsaturated side groups can be prepared using a combination of Cl2Si(CH3)CH2Cl, Cl3SiCH2Cl, and an unsaturated Grignard reagent like HC≡CMgBr. bohrium.com The structure and properties of the resulting hyperbranched polymers, including polymer yield, Si-H content, and the degree of side reactions, are influenced by the initial reactant concentrations. bohrium.com
The synthesis of HBPCSs is often a complex process involving several side reactions, with hydrolysis being a major one. ineosopen.org To prevent the formation of siloxane bonds through the condensation of silanol (B1196071) groups, which can arise from the hydrolysis of chlorosilyl groups, the terminal chlorosilyl groups are often blocked. ineosopen.org This is typically achieved by reacting them with less reactive groups that can form a network structure upon heating, such as allyl, vinyl, ethynyl, or hydride functionalities. ineosopen.org
A notable example is the preparation of a hyperbranched polycarbosilane through the condensation of (chloromethyl)trichlorosilane (B74141) via a Grignard reaction, followed by the reduction of the intermediate polychlorocarbosilane with lithium aluminum hydride. researchgate.net These highly branched structures are considered promising precursors for SiC ceramics due to their high ceramic yields upon pyrolysis. ineosopen.orgbohrium.com
Hydrolytic Oligomerization Processes of Dinuclear Silicon Complexes
Dinuclear silicon complexes, synthesized from the reaction of compounds like (chloromethyl)dichloro(methyl)silane with molecules such as uracil (B121893) or barbituric acid, exhibit interesting hydrolytic behavior. acs.org In these complexes, the oxygen atoms are weakly coordinated to the silicon atoms. acs.org Upon mild hydrolysis, these dinuclear compounds undergo oligomerization to form cyclic structures. acs.org These cyclic oligomers can contain from two to nine monomer units, which are interconnected by siloxane groups. acs.org
Interestingly, the presence of lithium chloride during the hydrolysis can act as a template, directing the oligomerization to favor the formation of dimers and preventing the creation of larger oligomers. acs.org This templating effect highlights a method for controlling the size of the resulting cyclic products.
Free Radical Reactions and Isomerizations Involving Chloromethylsilanes
The chlorination of alkylsilanes is a well-established method for producing functional chloro-substituted organosilanes. This free-radical reaction is typically initiated by agents such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. For example, chloro(chloromethyl)dimethylsilane (B161097) and dichloro(chloromethyl)methylsilane (B75390) can be synthesized in good yields through the chlorination of the corresponding alkylsilanes using these initiators. The optimization of reaction conditions, including the choice of initiator, solvent, temperature, and reaction time, is crucial for maximizing the yield of the desired products.
Cross-Dehydrocoupling Reactions
Dehydrocoupling reactions of silanes are a valuable method for forming Si-Si and Si-heteroatom bonds, leading to the synthesis of oligo- and polysilanes. pbworks.com These reactions involve the coupling of two molecules with E-H bonds (where E can be Si, N, etc.) to form an E-E bond, with the liberation of hydrogen gas as the only byproduct. pbworks.com Transition metal catalysts are generally required to facilitate these reactions. pbworks.com
Cross-dehydrocoupling, specifically between silanes (Si-H) and amines (N-H), can be effectively catalyzed by heavier alkaline earth metal complexes under mild conditions. rsc.org For example, homoleptic alkaline earth hexamethyldisilazides have been shown to be active pre-catalysts for these reactions. rsc.org The proposed mechanism involves a sequence of Si-H/M-N and N-H/M-H metathesis steps. rsc.org The catalytic activity has been observed to be influenced by the size of the metal cation, with calcium-based catalysts showing significantly higher activity compared to magnesium or strontium analogues. rsc.org This methodology is applicable to a wide range of amine and silane substrates. rsc.org
Silylene Chemistry and Insertion Reactions
Silylenes (R2Si:), the silicon analogues of carbenes, are highly reactive intermediates that play a crucial role in organosilicon chemistry. iupac.org One of the characteristic reactions of silylenes is their insertion into various chemical bonds. The insertion of silylenes into Si-H bonds is a well-studied reaction, often postulated in the pyrolysis of silanes. capes.gov.br
More complex insertion reactions involve the interaction of silylenes with metal-halogen bonds. For instance, silylene insertion into metal-chloride (M-Cl) bonds has been reported. nih.govresearchgate.net In some cases, the reaction of an NHC-stabilized silyliumylidene ion with a chloro-bridged transition-metal precursor leads to the coordination of the silicon cation to the metal, followed by the insertion of the silylene ligand into the M-Cl bond. nih.gov This process results in the formation of NHC-stabilized transition metal silylene complexes. nih.gov It is noteworthy that during this type of insertion, the formal oxidation state of the silicon center does not change from +II. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Chloromethyl Dichloromethyl Silicon
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for probing the local chemical environments of specific nuclei. For dichloro(chloromethyl)methylsilane (B75390), NMR studies focusing on ¹H, ¹³C, and ²⁹Si nuclei offer a comprehensive picture of its structure.
¹H NMR spectroscopy provides information about the hydrogen atoms within a molecule. In dichloro(chloromethyl)methylsilane, two distinct proton environments are expected: the methyl protons (CH₃) and the chloromethyl protons (CH₂Cl).
The protons of the methyl group (CH₃) attached directly to the silicon atom typically appear as a singlet in the upfield region of the spectrum.
The protons of the chloromethyl group (CH₂Cl) also appear as a singlet but are shifted downfield compared to the methyl protons due to the deshielding effect of the adjacent chlorine atom.
| Group | Chemical Shift (δ) in ppm | Solvent |
| CH₃ | 0.879 | CDCl₃ chemicalbook.com |
| CH₂Cl | Not specified | CDCl₃ |
Table 1: ¹H NMR Chemical Shifts for Dichloro(chloromethyl)methylsilane.
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For dichloro(chloromethyl)methylsilane, two signals are anticipated, corresponding to the methyl carbon and the chloromethyl carbon. The carbon attached to the chlorine atom is expected to be significantly deshielded and thus appear at a higher chemical shift (downfield). youtube.comlibretexts.org
| Group | Chemical Shift (δ) in ppm | Solvent |
| CH₃ | 4.3 | Not specified |
| CH₂Cl | 29.3 | Not specified |
Table 2: ¹³C NMR Chemical Shifts for Dichloro(chloromethyl)methylsilane.
²⁹Si NMR spectroscopy provides direct information about the silicon atom and its coordination environment. The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For dichloro(chloromethyl)methylsilane, the presence of two chlorine atoms, a methyl group, and a chloromethyl group results in a specific chemical shift that is characteristic of this substitution pattern. unige.chresearchgate.nethuji.ac.il The typical chemical shift range for silicon is wide, allowing for clear distinction between different silicon environments. huji.ac.il
A study on alkylchlorosilanes reported the following ²⁹Si NMR chemical shifts:
SiMe₃Cl: 30.7 ppm rsc.org
SiMe₂Cl₂: 32.0 ppm rsc.org
SiMeCl₃: 12.7 ppm rsc.org
SiCl₄: -18.5 ppm rsc.org
While specific data for dichloro(chloromethyl)methylsilane was not found in the provided results, the trends in related compounds suggest a chemical shift influenced by the number of chlorine and alkyl substituents.
Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish correlations between different nuclei, typically ¹H and ¹³C or ¹H and ²⁹Si. An HMQC experiment would show correlations between the protons and the carbons or silicons they are directly bonded to. This technique is invaluable for unambiguous assignment of signals in the ¹H, ¹³C, and ²⁹Si NMR spectra, especially in more complex molecules. huji.ac.il For dichloro(chloromethyl)methylsilane, an ¹H-¹³C HMQC would show a correlation peak connecting the ¹H signal of the CH₃ group to the ¹³C signal of the same group, and another correlation for the CH₂Cl group. Similarly, an ¹H-²⁹Si HMQC could reveal couplings between the protons and the central silicon atom. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
The FT-IR spectrum of dichloro(chloromethyl)methylsilane is expected to show characteristic absorption bands for the various bonds present in the molecule.
Key expected vibrational modes include:
C-H stretching: from the methyl and chloromethyl groups.
Si-C stretching: vibrations of the silicon-carbon bonds.
Si-Cl stretching: characteristic of the silicon-chlorine bonds.
C-Cl stretching: from the chloromethyl group.
CH₂ and CH₃ bending vibrations.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like chloromethyl(dichloromethyl)silane. This method combines the superior separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry. In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column, often a non-polar or semi-polar phase, which separates it from impurities. researchgate.net Research on chlorosilanes has found that columns with phases like polydimethylsiloxane (B3030410) or trifluoropropylmethyl polysiloxane are effective for separation. researchgate.net
Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible pattern. The resulting mass spectrum is a unique fingerprint, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.
Experimental GC-MS data for chloromethyl(dichloromethyl)silane reveals a distinct fragmentation pattern under electron ionization. nih.gov The molecular ion peak is often weak or absent due to the molecule's instability, but the isotopic pattern of chlorine atoms (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides clear markers in the fragments. The most abundant fragments correspond to the loss of one or more chlorine atoms or methyl groups. nih.gov Analysis of these fragments allows for unambiguous confirmation of the compound's structure.
A documented mass spectrum, obtained using a JEOL JMS-D-3000 instrument with positive ion mode electron ionization at 70 eV, shows the most prominent peaks, which are crucial for identification. nih.gov
Table 1: Key GC-MS Fragmentation Data for Chloromethyl(dichloromethyl)silane nih.gov (Data sourced from an experimental GC-MS analysis using a JEOL JMS-D-3000 instrument)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |
| 113 | 999 | [CH₃SiCl₂]⁺ |
| 115 | 688 | [CH₃Si³⁵Cl³⁷Cl]⁺ (Isotope peak) |
| 63 | 198 | [CH₃Si]⁺ |
| 109 | 195 | [CH₂ClSiCl]⁺ |
| 117 | 124 | [CH₃Si³⁷Cl₂]⁺ (Isotope peak) |
X-ray Diffraction Techniques
X-ray diffraction (XRD) is an indispensable, non-destructive tool for probing the atomic and molecular arrangement within a crystalline solid. carleton.edu The technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, governed by Bragg's Law (nλ = 2d sinθ). carleton.edu This pattern provides fundamental information about the crystal's internal structure, including unit cell dimensions and symmetry. carleton.edu
For obtaining a definitive, three-dimensional model of a molecule in the solid state, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. mdpi.com This technique requires a high-quality single crystal of the compound, which is mounted in a diffractometer and rotated in a monochromatic X-ray beam. carleton.edu By collecting the diffraction data from numerous crystal orientations, a complete map of the electron density within the unit cell can be constructed.
This electron density map allows for the precise determination of:
The exact position of each atom in the molecule.
Covalent bond lengths between atoms (e.g., Si-C, Si-Cl, C-H, C-Cl).
Bond angles and torsional angles that define the molecular conformation.
Intermolecular interactions and packing arrangements within the crystal lattice. mdpi.com
While SCXRD is a powerful method for structural elucidation, its application to chloromethyl(dichloromethyl)silane has not been specifically detailed in the reviewed literature. However, were a suitable crystal to be grown, SCXRD analysis would provide an unambiguous determination of its molecular geometry and solid-state packing, resolving any questions about its conformational preferences.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography encompasses a range of powerful techniques used to separate, identify, and quantify the components of a mixture. For a reactive chemical like chloromethyl(dichloromethyl)silane, chromatographic methods are essential for quality control and purity assessment. Gas Chromatography (GC), as mentioned previously, is a primary method for this purpose, with commercial grades of the compound often specifying a purity of 98% or greater as determined by GC. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be applied to the analysis of organosilanes. sielc.com Unlike GC, HPLC is not limited by the analyte's volatility, although for chloromethyl(dichloromethyl)silane, GC is more common. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. sielc.com
For related silane (B1218182) compounds, reverse-phase HPLC methods have been developed. sielc.com A potential method for analyzing chloromethyl(dichloromethyl)silane could involve a similar approach.
Table 2: Exemplar HPLC Conditions for a Related Silane Compound sielc.com (Based on a method for Dichloroethenylmethyl-silane, adaptable for similar compounds)
| Parameter | Specification |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acid modifier (e.g., Formic Acid for MS compatibility) |
| Detection | UV, Mass Spectrometry (MS) |
| Application | Purity analysis, preparative separation for impurity isolation |
This type of HPLC setup would be suitable for assessing the purity of chloromethyl(dichloromethyl)silane and for isolating any non-volatile impurities or degradation products that may not be amenable to GC analysis.
Elemental Analysis and Thermogravimetry
Elemental analysis and thermogravimetric analysis (TGA) are destructive techniques that provide quantitative data on the elemental composition and thermal stability of a compound.
Elemental analysis determines the mass percentage of each element within a pure sample. The results are compared against the theoretical values calculated from the compound's molecular formula. For chloromethyl(dichloromethyl)silane (C₂H₅Cl₃Si), the theoretical composition provides a benchmark for sample purity. nih.gov
Table 3: Theoretical Elemental Composition of Chloromethyl(dichloromethyl)silane
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 2 | 24.022 | 14.70 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.08 |
| Chlorine | Cl | 35.453 | 3 | 106.359 | 65.08 |
| Silicon | Si | 28.085 | 1 | 28.085 | 17.18 |
| Total | C₂H₅Cl₃Si | - | - | 163.506 | 100.00 |
Calculated based on molecular formula C₂H₅Cl₃Si and standard atomic weights. nih.gov
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. This technique is used to assess thermal stability, identify decomposition temperatures, and quantify volatile components or residue. In the context of organosilanes, TGA is also used to determine the amount of silane grafted onto a substrate, such as silica (B1680970) nanoparticles, by measuring the mass loss upon thermal decomposition of the organic portion. researchgate.net A TGA analysis of pure chloromethyl(dichloromethyl)silane would reveal its boiling point through mass loss from evaporation and any subsequent decomposition temperatures, providing critical data on its thermal stability.
Computational and Theoretical Chemistry Studies of Chloromethyl Dichloromethyl Silicon Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules like chloromethyl(dichloromethyl)silane. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular geometry, and chemical reactivity.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly valuable for elucidating complex reaction mechanisms at the atomic level. For chloromethyl(dichloromethyl)silane, DFT can be employed to study various transformations, such as hydrolysis, pyrolysis, or reactions with other chemical agents.
DFT calculations allow researchers to map out the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in studies of the disproportionation of dichlorosilane (B8785471), DFT has been instrumental in exploring the reaction pathways, identifying key intermediates, and understanding the influence of catalysts. acs.org By calculating the energy of each species along the reaction coordinate, a detailed reaction mechanism can be proposed. For example, DFT calculations have been used to investigate the gas-phase polymerization of chlorosilanes, determining thermodynamic and kinetic parameters for a series of condensation reactions that lead to larger silicon-containing compounds. researchgate.net
A typical DFT study on the reaction of chloromethyl(dichloromethyl)silane would involve:
Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, products, and transition states.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state correctly connects the intended reactants and products on the potential energy surface. acs.org
These calculations provide invaluable data on activation energies, reaction enthalpies, and the feasibility of different mechanistic pathways, offering insights that are often difficult to obtain through experimentation alone.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. For chloromethyl(dichloromethyl)silane, the presence of electronegative chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue. The precise effect on the gap would depend on the distribution of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Silane (B1218182)
This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical and serve as an example.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling provides a virtual laboratory to trace the step-by-step transformation of reactants into products. This is essential for understanding how reactions occur and for designing more efficient chemical processes.
Energy Profiles and Transition State Analysis
An energy profile, or reaction coordinate diagram, is a graphical representation of the energy changes that occur during a chemical reaction. By plotting potential energy against the reaction coordinate (a measure of the progress of the reaction), one can visualize the energetic landscape of the transformation.
The key points on an energy profile are:
Intermediates: Local energy minima along the reaction pathway, representing transient species that have a finite, albeit often short, lifetime.
Transition States (TS): The energy maxima along the reaction pathway. A transition state is a fleeting, high-energy configuration that molecules must pass through to transform from reactants (or intermediates) to products. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational chemistry is a powerful tool for predicting various molecular properties, including spectroscopic parameters. This predictive capability is invaluable for identifying unknown compounds or for confirming the structures of newly synthesized molecules. For chloromethyl(dichloromethyl)silane, theoretical calculations can provide predicted spectra that can be compared with experimental data.
One of the most useful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Specifically, 29Si NMR is a crucial technique for characterizing silicon-containing compounds. Computational methods can calculate the nuclear magnetic shielding constants, which are then converted into chemical shifts (δ). Studies have shown that DFT methods can provide accurate predictions of 29Si chemical shifts. rsc.org
Achieving high accuracy requires careful consideration of several factors:
Level of Theory and Basis Set: The choice of the DFT functional and the basis set significantly impacts the accuracy of the calculated shieldings. rsc.org
Solvent Effects: Since NMR is typically measured in solution, modeling the solvent environment, often using a Polarizable Continuum Model (PCM), is crucial for obtaining results that can be reliably compared to experimental data. rsc.org
Relativistic Effects: For molecules containing heavier atoms like chlorine, relativistic effects, particularly spin-orbit coupling, can have a non-negligible impact on the chemical shifts of atoms directly bonded to them, such as silicon. rsc.org
Table 2: Example of Calculated vs. Experimental 29Si NMR Chemical Shifts for Chlorinated Methylsilanes
This table demonstrates the typical accuracy of computationally predicted NMR data compared to experimental values for related compounds. Data is illustrative. (Source adapted from rsc.org)
| Compound | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| SiMe3Cl | +30.5 | +29.8 | +0.7 |
| SiMe2Cl2 | +33.1 | +32.3 | +0.8 |
| SiMeCl3 | +13.8 | +12.7 | +1.1 |
| SiCl4 | -19.2 | -18.4 | -0.8 |
Molecular Dynamics Simulations for Reactive Behavior
While quantum chemical calculations are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of a larger system of molecules over time. Reactive Molecular Dynamics, in particular, employs force fields like ReaxFF that can model the formation and breaking of chemical bonds, allowing for the simulation of chemical reactions in complex environments. nih.govresearchgate.net
For chloromethyl(dichloromethyl)silane, reactive MD simulations could be used to study a variety of phenomena:
Hydrolysis and Condensation: Simulating the interaction of the silane with water molecules to understand the mechanism of hydrolysis (reaction of Si-Cl bonds to form Si-OH) and subsequent condensation to form polysiloxane networks. This is relevant to its use as a precursor for silicone materials.
Surface Interactions: Modeling the deposition and reaction of chloromethyl(dichloromethyl)silane on a substrate, such as silica (B1680970). nih.govresearchgate.netacs.org This is critical for understanding its role as a coupling agent or in surface modification processes. Reactive MD simulations can reveal how the silane molecules adsorb, react with surface hydroxyl groups, and form a monolayer. nih.gov
Pyrolysis/Combustion: Simulating the decomposition of the molecule at high temperatures to predict the resulting products and understand its behavior in flame synthesis or as a component in high-energy materials.
These simulations provide a dynamic picture of the reactive behavior, capturing the complex interplay of multiple molecules and reaction pathways simultaneously, which complements the static, single-molecule picture provided by quantum chemical calculations.
Applications and Research Trajectories of Chloromethyl Dichloromethyl Silicon in Advanced Materials and Organic Synthesis
Precursors for Silicon-Based Polymers and Materials
The presence of multiple reactive chloro- sites in molecules like dichloro(dichloromethyl)methylsilane enables their use in the formation of diverse silicon-based polymers and materials. These precursors are instrumental in creating the siloxane and carbosilane backbones that define the properties of many advanced materials.
Chlorinated silanes are fundamental to the production of silicones and polysiloxanes. The synthesis process hinges on a hydrolysis reaction, where the silicon-chloride (Si-Cl) bonds are converted to silicon-hydroxyl (Si-OH) groups, known as silanols. silicones.euuni-wuppertal.de These silanol (B1196071) intermediates are highly reactive and undergo spontaneous condensation, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which constitute the backbone of polysiloxane chains. silicones.eu
For a precursor like chloromethyl(dichloromethyl)silicon, the two chlorine atoms bonded to the silicon are readily hydrolyzed. This difunctionality allows for the formation of linear polymer chains. The resulting silanediol, (ClCH₂)(Cl₂CH)Si(OH)₂, condenses to form long-chain polysiloxanes. uni-wuppertal.de The length of these chains and the degree of cross-linking, which influences whether the final product is an oil, a rubber, or a resin, can be controlled by the reaction conditions and the inclusion of other mono- or trifunctional silane (B1218182) monomers. sinosil.com The chloromethyl and dichloromethyl groups remain as side chains on the polysiloxane backbone, imparting specific functionalities to the final polymer. These functional groups can be used for subsequent cross-linking reactions to enhance the mechanical properties of the silicone material.
Silsesquioxanes (SQs) are a class of organosilicon compounds with a well-defined, cage-like structure and the general formula (RSiO₁.₅)ₙ. They represent a hybrid between silica (B1680970) (SiO₂) and silicones (R₂SiO) and are noted for their thermal stability, mechanical strength, and dielectric properties. The primary method for synthesizing silsesquioxanes is the hydrolytic condensation of trifunctional organosilanes (RSiX₃, where X is a hydrolyzable group like chlorine).
A precursor such as (chloromethyl)trichlorosilane (B74141) is an ideal starting material for silsesquioxane synthesis. The hydrolysis of the three Si-Cl bonds generates a reactive trisilanol, ClCH₂Si(OH)₃. This intermediate then undergoes complex condensation reactions to form various silsesquioxane structures, from incompletely condensed, open-cage structures to fully condensed, closed-cage polyhedral oligomeric silsesquioxanes (POSS). The precise structure of the resulting silsesquioxane is influenced by several factors, including the nature of the organic group (R), solvent, temperature, and pH. The resulting silsesquioxanes with chloromethyl functionality can be further modified or incorporated into other polymer systems as nanofillers.
Silane coupling agents are bifunctional molecules that act as adhesion promoters at the interface between inorganic fillers (e.g., glass, silica) and organic polymer matrices in composite materials. tcichemicals.comzmsilane.com Their general structure is Y-R-Si-X₃, where the hydrolyzable 'X' groups (e.g., chlorine, alkoxy) react with the inorganic surface, and the organofunctional 'Y' group interacts with the polymer matrix. tcichemicals.com This molecular bridge enhances stress transfer between the filler and the matrix, significantly improving the mechanical properties and durability of the composite. nist.gov
Table 1: Effect of Silane Coupling Agent on Composite-Composite Bond Strength
| Treatment Group | Adhesive System | Silane Pre-treatment | Mean Micro-tensile Bond Strength (MPa) |
| 1 | Self-Etching (CSE) | No | 55.7 ± 4.2 |
| 2 | Self-Etching (CSE) | Yes | 63.9 ± 3.7 |
| 3 | Universal (SBU) | No | 55.4 ± 4.0 |
| 4 | Universal (SBU) | Yes | 69.6 ± 3.3 |
This table is based on data from a study investigating the effect of a silane coupling agent on the bond strength between layers of dental resin composites. The results demonstrate a significant increase in bond strength when a silane primer is applied. nih.gov
Preceramic Polymers for Silicon Carbide (SiC) Production
Preceramic polymers are organosilicon polymers that can be converted into ceramic materials, such as silicon carbide (SiC), through pyrolysis at high temperatures. bohrium.comdtic.mil This polymer-to-ceramic route offers advantages over traditional ceramic processing, including the ability to form complex shapes like fibers and coatings. ineosopen.org Chlorinated organosilanes are key monomers for these preceramic polymers due to their ability to form highly cross-linked networks that give high ceramic yields upon pyrolysis.
Polycarbosilanes (PCS) are polymers with a backbone consisting of alternating silicon and carbon atoms (-Si-C-). ineosopen.org They are the most important class of precursors for SiC fibers and composites. bohrium.com A highly branched structure is desirable in a preceramic polymer as it promotes cross-linking during curing, which helps the material retain its shape and leads to a higher ceramic yield upon pyrolysis. dtic.mil
Chlorinated silanes like (chloromethyl)trichlorosilane and chloromethyldichloromethylsilane are excellent monomers for synthesizing highly branched polycarbosilanes. acs.orgresearchgate.net One common method is the Wurtz-type coupling or Grignard reaction, which uses a metal like sodium or magnesium to create Si-C bonds between the monomer units. bohrium.comineosopen.org For instance, the co-polycondensation of methyldichlorosilane (B44661) with chloromethyldichloromethylsilane using sodium results in a poly(methylsilane-carbosilane) (PMSCS). researchgate.net The chloromethyl group provides a reactive site for branching, leading to a complex, three-dimensional polymer network. By adjusting the ratio of the monomers, the properties of the resulting polymer and the carbon-to-silicon ratio of the final ceramic can be controlled. researchgate.net Such polymers have been shown to produce nearly stoichiometric SiC with ceramic yields as high as 64-88%. researchgate.net
Table 2: Research Findings on Polycarbosilane Synthesis for SiC Production
| Precursor Monomers | Polymerization Method | Resulting Polymer | Key Finding | Ceramic Yield |
| (Chloromethyl)trichlorosilane | Grignard Reaction | Highly Branched Polycarbosilane | Synthesis of a processable, high-yield SiC precursor with a 1:1 Si:C ratio. acs.orggoogle.com | High |
| MeHSiCl₂ and ClCH₂MeSiCl₂ | Wurtz-type Copolycondensation | Poly(methylsilane-carbosilane) (PMSCS) | Tunable polymer properties and C/Si ratio in the final ceramic by varying monomer ratios. researchgate.net | 64% |
| ClCH₂SiMe₂Cl and MeSiCl₃ | Copolymerization | Branched Polycarbosilane | The resulting branched polymer is an effective SiC precursor. dtic.mil | 30.8% |
This table summarizes findings from various studies on the synthesis of polycarbosilane precursors for silicon carbide, highlighting the role of chloromethyl-functionalized silanes.
Chemical Vapor Deposition (CVD) is a process used to produce high-quality, high-performance solid materials, typically thin films. The process involves passing a volatile precursor gas over a heated substrate, where the precursor thermally decomposes and deposits as a thin film. gelest.com For the production of silicon carbide, the precursor must be a volatile compound containing both silicon and carbon.
Chlorinated organosilanes, such as methyltrichlorosilane (B1216827) (MTS), are widely used as single-source precursors in CVD for SiC growth. Their volatility allows for easy transport into the deposition chamber. The presence of chlorine is also beneficial as it can etch away silicon droplets that might otherwise form in the gas phase, allowing for higher growth rates. A compound like this compound, being a volatile liquid containing both Si and C, is a suitable candidate for a CVD precursor. Upon thermal decomposition at high temperatures (e.g., 700-1100°C), the Si-C, Si-Cl, and C-Cl bonds break, leading to the formation of SiC on the substrate surface. osti.gov The stoichiometry and quality of the resulting SiC film can be controlled by process parameters such as temperature, pressure, and gas flow rates.
Building Blocks in Complex Organic Synthesis
The reactivity of the silicon-chlorine and carbon-chlorine bonds in chloromethyl(dichloromethyl)silane allows for its use as a foundational molecule in the construction of more complex chemical architectures.
Construction of Silicon-Containing Nitrogen Heterocycles
Silicon-containing nitrogen heterocycles are an important class of compounds in medicinal chemistry and materials science. While direct studies employing chloromethyl(dichloromethyl)silane are not prevalent, the synthesis pathways established for analogous chlorosilanes highlight its potential. For instance, (chloromethyl)dimethylchlorosilane is used to synthesize silicon-containing lactams and other heterocycles like 1,3-azasilines. nih.gov The process often involves a one-pot reaction where a doubly lithiated amide is trapped by the chlorosilane, leading to cyclization. nih.gov
Another established method is the reaction of N-silylated nitrogen compounds with a chloromethyl-containing silane. For example, 1-(trimethylsilyl)-1H-pyrrole reacts with chloro(chloromethyl)dimethylsilane (B161097) to produce 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole. pitt.edu This suggests a viable pathway for incorporating the dichloromethyl(chloromethyl)silyl group into various nitrogen-based ring systems. Researchers have also synthesized nitrogen-rich silicon heterocycles, such as 1,4-dialkyl-5-silatetrazolines, which are of interest as possible precursors for chemical vapor deposition (CVD) of silicon nitride films. researchgate.net These synthetic strategies underscore the role of functionalized chlorosilanes as key reagents in this area.
| Analogous Reagent | Heterocycle Synthesized | General Method |
| (Chloromethyl)dimethylchlorosilane | 1,3-Azasilin-4-one | Double lithiation and trapping nih.gov |
| Chloro(chloromethyl)dimethylsilane | 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole | Reaction with silylated pyrrole (B145914) pitt.edu |
| Dichlorosilane (B8785471) derivative | 1,4-Dialkyl-5-silatetrazolines | Reaction with dialkyl azide (B81097) derivatives researchgate.net |
Precursors for Organometallic Reagents
Organometallic reagents, particularly Grignard reagents, are cornerstones of organic synthesis for forming new carbon-carbon bonds. geeksforgeeks.org Chlorosilanes are fundamental to this chemistry. gelest.com The preparation of a Grignard reagent typically involves reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). geeksforgeeks.orggoogle.com
Chloromethyl(dichloromethyl)silane, with its chloromethyl group, can act as the organic halide component to form a silylmethyl Grignard reagent, Cl2Si(CH3)CH2MgCl. This process is analogous to the synthesis of dimethylphenylsilylmethylmagnesium chloride from (chloromethyl)dimethylphenylsilane. researchgate.net Such reagents are valuable intermediates, serving as building blocks for creating more complex tetraorganosilanes. researchgate.net The reaction of a pre-formed Grignard reagent with a chlorosilane is a common method for creating silicon-carbon bonds. gelest.com Different protocols, such as adding the silane to the Grignard (normal addition) or vice-versa (reverse addition), can be used to control the degree of substitution on the silicon atom. gelest.com
Functional Materials Development
The incorporation of silicon into polymeric structures can yield materials with enhanced thermal stability, low surface energy, and unique electronic properties. nih.gov Chloromethyl(dichloromethyl)silane serves as a promising precursor for such advanced materials.
Optoelectronic Materials and Conductive Silicone-Based Polymers
Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. nih.govresearchgate.net The introduction of silicon into these polymer backbones can lead to hybrid materials with improved thermal stability and other desirable properties for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). nih.gov
The synthesis of these materials often begins with functionalized chlorosilanes. For example, tetraphenylsilane (B94826) derivatives used as host materials in highly efficient blue phosphorescent OLEDs (PHOLEDs) are synthesized from precursors like phenyltrichlorosilane. nih.gov Similarly, chloromethyl(dichloromethyl)silane can be used to build polysiloxane backbones. The chloromethyl group can then be functionalized to attach chromophores or other active moieties. The synthesis of luminescent hybrid materials has been demonstrated using precursors like methyldichlorosilane, which are covalently linked to organic fragments and then complexed with lanthanide ions to create materials with specific photoluminescent behaviors. researchgate.net The doping of polymers, for instance with halogens or acids, is a key step to increase their conductivity. rsc.orgresearchgate.net
| Precursor Type | Material Class | Application | Key Property |
| Phenyltrichlorosilane | Tetraarylsilane Derivatives | OLEDs nih.gov | High Power Efficiency nih.gov |
| Methyldichlorosilane | Luminescent Hybrid Materials | Lighting, Sensors researchgate.net | Photoluminescence researchgate.net |
| Halogens, Protonic Acids | Doped Polymers (e.g., Polyaniline) | Conductive Films, Sensors researchgate.net | Electrical Conductivity researchgate.net |
Chloromethyl Radical Precursors in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical species under mild conditions. princeton.edugrantome.com A common strategy involves the activation of alkyl halides to produce carbon-centered radicals. nih.gov For example, researchers have used chloroform (B151607) (CHCl3) and trichlorofluoromethane (B166822) (CCl3F) as precursors for dichloromethyl and dichlorofluoromethyl radicals, respectively, through photoredox-catalyzed processes. researchgate.net
Following this logic, the chloromethyl group in chloromethyl(dichloromethyl)silane is a potential source of the chloromethyl radical (•CH2Cl) under photoredox conditions. The process would involve a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer with the silane, leading to the cleavage of the C-Cl bond. This activation strategy is analogous to silyl (B83357) radical-mediated halogen-atom abstraction from alkyl halides, which is used in cross-coupling reactions. nih.govprinceton.edu The generated chloromethyl radical could then participate in various synthetic transformations, such as addition to alkenes or other C-C bond-forming reactions. researchgate.net
Surface Functionalization and Hybrid Material Engineering
Modifying the surface properties of materials is crucial for applications ranging from coatings to biomedical devices and catalysis. Organofunctional silanes are widely used as coupling agents to create robust, functional surface layers. nih.gov
Chloromethyl(dichloromethyl)silane is well-suited for this purpose. The two chlorine atoms attached to the silicon are hydrolyzable, allowing the molecule to graft onto surfaces rich in hydroxyl groups, such as silica, glass, metal oxides, and even natural fibers like cotton. researchgate.netgrantome.com The reaction proceeds via hydrolysis of the Si-Cl bonds to form reactive silanol (Si-OH) groups, which then condense with surface hydroxyls (or other silanols) to form stable, covalent siloxane (Si-O-Surface) bonds. nih.gov
This process anchors the silane to the surface, leaving the chloromethyl group exposed as a reactive handle. This tethered functional group can then be used for subsequent chemical modifications, a strategy known as "grafting-to," allowing for the construction of complex hybrid materials with tailored properties. drexel.eduuri.edu For example, surfaces modified in this way could be used to immobilize catalysts, attach biomolecules, or build up polymer brushes for advanced applications. nih.gov
Modification of Silica Pore Surfaces
The surface modification of porous silica materials is a critical area of research in advanced materials science, aiming to tailor the surface properties for specific applications such as chromatography, catalysis, and drug delivery. nih.gov The functionalization of silica surfaces is commonly achieved through the reaction of silane coupling agents with the silanol (Si-OH) groups present on the silica surface. researchgate.net This process allows for the introduction of a wide range of organic functionalities, thereby altering the hydrophobicity, reactivity, and selective adsorption characteristics of the silica material. researchgate.netresearchgate.net
This compound, with its reactive silicon-chlorine and carbon-chlorine bonds, presents a versatile platform for silica surface modification. The silicon-chlorine bond can readily react with surface silanol groups, leading to the covalent attachment of the dichloromethyl(chloromethyl)silyl group onto the silica surface. This initial reaction forms a stable Si-O-Si bond and releases hydrogen chloride as a byproduct.
The attached chloromethyl and dichloromethyl groups can then serve as reactive sites for further functionalization. These chloroalkyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of a diverse array of secondary functional groups. For instance, reaction with amines can introduce amino functionalities, while reaction with thiols can lead to sulfhydryl-modified surfaces. This two-step modification strategy provides a high degree of control over the final surface chemistry.
The extent of surface coverage and the uniformity of the functional groups can be controlled by optimizing reaction conditions such as temperature, solvent, and the concentration of the silane. researchgate.net Characterization of the modified silica is typically performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the organic moieties, thermogravimetric analysis (TGA) to quantify the amount of grafted material, and nitrogen adsorption-desorption analysis to assess changes in the surface area and pore structure. nih.govnih.gov
Below is a representative data table illustrating the potential changes in silica properties after modification with a generic functional silane, based on typical findings in the literature.
| Property | Unmodified Silica | Modified Silica |
| Surface Area (m²/g) | 350 | 280 |
| Pore Volume (cm³/g) | 0.95 | 0.75 |
| Pore Diameter (Å) | 100 | 95 |
| Surface Functionality | Silanol (Si-OH) | Dichloromethyl(chloromethyl)silyl |
| Contact Angle (Water) | < 10° (Hydrophilic) | > 90° (Hydrophobic) |
This table presents hypothetical data to illustrate the expected changes in the physicochemical properties of a porous silica material upon surface modification with a chlorosilane like this compound. The exact values would depend on the specific silica substrate and reaction conditions.
The modification of silica pore surfaces with this compound is a promising research trajectory for creating highly functionalized materials with tailored properties for a variety of advanced applications.
Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons
The development of materials capable of selectively capturing metal ions is of significant interest for applications in environmental remediation, catalysis, and hydrometallurgy. elsevierpure.com Functionalized carbons, with their high surface area, excellent stability, and porous structure, are ideal substrates for the immobilization of metal-chelating ligands. The introduction of specific functional groups onto the carbon surface allows for the creation of selective binding sites for targeted metal ions.
This compound can be utilized as a key reagent in the preparation of such functionalized carbons. The process would typically involve a multi-step approach. First, the carbon surface, which often contains oxygen-containing functional groups like hydroxyls and carboxyls, can be reacted with a suitable linker molecule. Alternatively, the carbon surface can be pre-treated to introduce reactive sites.
Subsequently, the reactive chloromethyl and dichloromethyl groups of this compound, once attached to the carbon support (either directly or via a linker), can be used to anchor biomimetic metal ion chelates. Biomimetic chelates are organic molecules designed to mimic the metal-binding sites found in biological systems, often exhibiting high affinity and selectivity for specific metal ions. These chelating agents typically contain donor atoms such as nitrogen, oxygen, and sulfur. For example, a chelating ligand with a primary amine group could be covalently attached to the chloromethyl-functionalized carbon via a nucleophilic substitution reaction.
The resulting material would be a carbon-based sorbent with immobilized, highly selective metal-binding sites. The performance of these materials in metal ion capture can be evaluated through batch adsorption studies, where parameters such as pH, contact time, initial metal ion concentration, and temperature are varied to determine the optimal conditions for adsorption. ikm.org.my The adsorption capacity and selectivity for different metal ions are key metrics for assessing the efficacy of the functionalized carbon.
The table below provides a hypothetical comparison of the adsorption capacities of a non-functionalized carbon material versus a functionalized carbon with immobilized chelating agents for a specific metal ion.
| Material | Adsorbent Dose (g/L) | Initial Metal Conc. (mg/L) | Equilibrium Metal Conc. (mg/L) | Adsorption Capacity (mg/g) |
| Non-Functionalized Carbon | 1.0 | 100 | 65 | 35 |
| Functionalized Carbon | 1.0 | 100 | 5 | 95 |
This interactive table illustrates the potential enhancement in metal ion adsorption capacity of a carbon material after functionalization and immobilization of biomimetic chelates. The data is representative and would vary based on the specific carbon material, chelating ligand, and target metal ion.
Research into the use of this compound for the development of functionalized carbons for metal ion chelation is a promising avenue for creating next-generation sorbent materials with high efficiency and selectivity. This approach could lead to more effective solutions for water purification and the recovery of valuable metals.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of functional organosilanes, including chloromethyl(dichloromethyl)silane, often involves processes that are resource-intensive and generate significant waste. Consequently, a major thrust of future research is the development of greener, more sustainable synthetic routes.
Current methodologies for producing chloromethyl-functionalized silanes often rely on the chlorination of methylsilanes or methylation of chlorosilanes. rsc.org For instance, the chlorination of alkylsilanes can be initiated by agents like azobisisobutyronitrile or benzoyl peroxide. rsc.org However, these methods can lack selectivity and require careful control of reaction conditions to optimize the yield of the desired product. rsc.org
Emerging sustainable approaches in organosilicon chemistry that could be adapted for the synthesis of chloromethyl(dichloromethyl)silane include:
Catalytic Direct Synthesis: The direct reaction of silicon metal with alkyl halides is the cornerstone of industrial organosilane production. researchgate.net Future research will likely focus on developing highly selective catalysts for the direct synthesis of functionalized silanes like chloromethyl(dichloromethyl)silane, potentially using mechanochemical activation in a high-pressure reactor to improve efficiency and reduce the need for pre-activated silicon. researchgate.net
Hydrosilylation with Green Catalysts: Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful tool for creating carbon-silicon bonds. ugto.mx While platinum-based catalysts are highly effective, their cost and potential for product contamination are drawbacks. Research into catalysts based on more abundant and less toxic metals is a key area of sustainable chemistry.
Solvent-Free and Organocatalytic Protocols: The use of hazardous organic solvents is a significant environmental concern. The development of solvent-free reaction conditions or the use of organocatalysts, which are metal-free small organic molecules, presents a promising green alternative for the synthesis and modification of organosilanes. researchgate.net
Advanced Mechanistic Insights into Complex Silicon Chemistry
A deeper understanding of the reaction mechanisms governing the chemistry of chloromethyl(dichloromethyl)silane is crucial for designing more efficient synthetic strategies and predicting the properties of resulting materials. The reactivity of this compound is complex, involving potential reactions at the Si-Cl bonds, the C-Cl bond of the chloromethyl group, and the C-H bond of the dichloromethyl group.
Future research in this area will likely involve a combination of experimental and computational approaches:
Kinetic and Spectroscopic Studies: Detailed kinetic studies, coupled with in-situ spectroscopic techniques, can provide valuable data on reaction rates, intermediates, and the influence of various parameters on the reaction pathway. For example, studies on related chlorosilane reactions have utilized techniques like gas chromatography to monitor product formation over time. google.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. capes.gov.br Theoretical studies can be used to calculate reaction energy profiles, identify transition states, and understand the electronic factors that govern reactivity. For instance, computational studies on the H-abstraction reactions of silanes have provided insights into their reactivity compared to their alkane counterparts. google.com Understanding the intermediates, such as silylenes, that may form during reactions is also a key area of investigation.
Grignard Coupling Reaction Mechanisms: The Grignard reaction is a common method for forming C-Si bonds. Mechanistic studies on the Grignard coupling of related bis(chloromethyl)diorganosilanes suggest the formation of silacyclopropane (B577268) intermediates, which can influence the final product distribution. A deeper understanding of these pathways for chloromethyl(dichloromethyl)silane could enable better control over the synthesis of targeted cyclic or polymeric structures.
Exploitation in Emerging Material Technologies and Niche Applications
The unique structure of chloromethyl(dichloromethyl)silane makes it a valuable precursor and building block for a range of advanced materials. While its role in the production of silicon carbide is established, its potential extends to several other cutting-edge applications.
Precursors for Advanced Ceramics: Organosilicon polymers derived from functionalized silanes are key precursors for silicon-containing ceramics like silicon carbide (SiC) and silicon carbonitride (SiCN). rsc.org Polychlorocarbosilane and polycarbosilane polymers derived from chloromethyltrichlorosilane, a related compound, have shown promise as high-yield precursors to SiC ceramics. Future work will likely focus on tailoring the structure of polymers derived from chloromethyl(dichloromethyl)silane to control the microstructure and properties of the final ceramic material.
Surface Modification: The reactivity of the chloro- and dichloromethyl groups allows for the covalent attachment of this silane (B1218182) to various surfaces, modifying their properties. This can be exploited to create surfaces with enhanced hydrophobicity, adhesion, or other desired functionalities. Such modifications are critical in fields ranging from microelectronics to protective coatings.
Functional Polymers and Composites: The bifunctional nature of chloromethyl(dichloromethyl)silane allows it to act as a crosslinking agent or as a monomer in the synthesis of novel silicone polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in the automotive and construction industries. rsc.org
Interdisciplinary Research Opportunities in Organosilicon Chemistry
The versatility of chloromethyl(dichloromethyl)silane and other functionalized organosilanes positions them at the intersection of several scientific disciplines, fostering a rich landscape for interdisciplinary research.
Materials Science and Engineering: The development of new materials with precisely controlled properties is a central theme. Collaborations between chemists and materials scientists are essential for designing and synthesizing novel organosilicon precursors for advanced ceramics, composites, and functional coatings.
Biomedical Applications: While research on chloromethyl(dichloromethyl)silane in this area is nascent, the broader field of organosilicon chemistry has seen increasing interest in biomedical applications. The ability to functionalize surfaces could be explored for creating biocompatible coatings on medical implants or for the development of drug delivery systems. The incorporation of silicon-containing moieties can enhance the pharmacological properties of bioactive molecules.
Catalysis: Organosilicon compounds are being explored as ligands for metal complexes and as supports for catalysts. The functional groups on chloromethyl(dichloromethyl)silane could be used to anchor catalytic species, creating hybrid materials that combine the advantages of homogeneous and heterogeneous catalysis.
Q & A
Q. What are the critical safety protocols for handling Chloromethyl(dichloromethyl)silicon in laboratory settings?
- Methodological Answer : Due to its reactivity with water and corrosive properties (e.g., H314, H330 hazards), researchers must:
- Use inert, dry environments (e.g., nitrogen gloveboxes) to prevent hydrolysis .
- Employ PPE including acid-resistant gloves, face shields, and vapor-resistant aprons.
- Store in sealed, corrosion-resistant containers away from moisture. Refer to SDS guidelines for emergency response to spills or exposure .
- Validate storage facilities for compatibility with chlorosilanes, as improper storage can lead to hazardous reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify Si–Cl and C–Cl vibrational modes (600–800 cm⁻¹) and Si–C stretches (~1200 cm⁻¹). Compare with reference spectra from analogous chloromethylsilanes .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to resolve methyl and chloromethyl groups. For ²⁹Si NMR, chemical shifts between 10–30 ppm (relative to TMS) are typical for trichlorosilanes .
- Mass Spectrometry (MS) : Electron impact (EI-MS) at 70 eV can fragment the compound, with peaks corresponding to [M-Cl]⁺ and [SiCl₃]⁺ ions. Calibrate using stable isotopes to distinguish fragmentation pathways .
Q. How can researchers optimize synthetic routes to this compound?
- Methodological Answer :
- Grignard Reagent Approach : React dichloromethylmagnesium bromide with trichlorosilane under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) to avoid overalkylation .
- Purification : Use fractional distillation (BP range: 150–160°C) under reduced pressure. Validate purity via GC-MS and elemental analysis .
- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of Grignard reagent to silane) and reaction time (4–6 hours at 0°C) to minimize side products .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound be resolved?
- Methodological Answer :
- Controlled Thermoanalytical Studies : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to isolate decomposition pathways (e.g., Si–Cl vs. C–Cl bond cleavage) .
- Comparative Replication : Reproduce prior studies (e.g., electron impact ionization at 70 eV ) while standardizing parameters like heating rate (5°C/min) and sample mass (5–10 mg).
- Data Normalization : Account for impurities (e.g., residual solvents) by cross-referencing with high-purity samples (≥97% by GC ).
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra for validation .
- Reactivity Predictions : Simulate nucleophilic attack (e.g., hydrolysis) using implicit solvent models (e.g., PCM for water). Analyze transition states with QST2 or NEB methods .
- Benchmarking : Cross-validate results against NIST thermochemical data for analogous chlorosilanes .
Q. How should researchers design experiments to study the hydrolysis kinetics of this compound?
- Methodological Answer :
- Kinetic Setup : Use a stopped-flow apparatus with humidity-controlled chambers (10–90% RH) to monitor Si–Cl bond cleavage. Track HCl release via pH electrodes or FTIR .
- Rate Constant Determination : Apply pseudo-first-order kinetics under excess H₂O. Use GC-MS to quantify residual silane and byproducts (e.g., SiO₂ clusters) .
- Environmental Impact : Assess hydrolysis products for ecotoxicity using OECD guidelines (e.g., Daphnia magna assays) .
Q. What strategies can address contradictions in catalytic applications of this compound?
- Methodological Answer :
- Catalytic Screening : Test silane as a Lewis acid catalyst in Friedel-Crafts alkylation. Compare turnover numbers (TON) with AlCl₃ or BF₃ benchmarks under identical conditions (e.g., 25°C, toluene solvent) .
- Mechanistic Studies : Use in situ Raman spectroscopy to detect intermediate complexes (e.g., Si···O interactions).
- Surface Analysis : Characterize catalyst deactivation via XPS or TEM to identify Si–O deposition on active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
